2,3-Dimethylcyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C7H8O It is a derivative of cyclopentadienone, characterized by the presence of two methyl groups at the 2 and 3 positions of the cyclopentadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylcyclopenta-2,4-dien-1-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentadienone ring. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as distillation or recrystallization to obtain the pure compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into cyclopentanone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the cyclopentadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Cyclopentanone derivatives.
Substitution: Halogenated or nitrated cyclopentadienone derivatives.
Scientific Research Applications
2,3-Dimethylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethylcyclopenta-2,4-dien-1-one involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system. This system allows the compound to undergo Diels-Alder reactions, which are crucial in forming complex molecular structures. The molecular targets and pathways involved depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-2,4-dien-1-one: The parent compound without the methyl groups.
Tetraphenylcyclopentadienone: A derivative with four phenyl groups, used as a ligand in organometallic chemistry.
2,5-Dimethylcyclopenta-2,4-dien-1-one: Another methyl-substituted derivative.
Uniqueness
2,3-Dimethylcyclopenta-2,4-dien-1-one is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for synthesizing specific derivatives and studying their properties.
Properties
CAS No. |
870533-07-6 |
---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
2,3-dimethylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C7H8O/c1-5-3-4-7(8)6(5)2/h3-4H,1-2H3 |
InChI Key |
RKCHNAXAUIOPKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.